molecular formula C16H21ClF3N3O2 B1446218 1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride CAS No. 2206135-61-5

1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride

Cat. No.: B1446218
CAS No.: 2206135-61-5
M. Wt: 379.8 g/mol
InChI Key: RDJCEFDVFGZSEJ-UHFFFAOYSA-N
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Description

1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a piperidine ring, an imidazolidinone core, and a trifluoromethoxy-benzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination reactions.

    Attachment of the Trifluoromethoxy-Benzyl Group: This step may involve the use of a benzyl halide derivative and a suitable base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Benzyl halides, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects or as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Piperidin-4-yl-3-benzyl-imidazolidin-2-one: Lacks the trifluoromethoxy group, which may affect its chemical properties and biological activity.

    1-Piperidin-4-yl-3-(4-methoxy-benzyl)-imidazolidin-2-one: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and interactions.

    1-Piperidin-4-yl-3-(4-chloro-benzyl)-imidazolidin-2-one: The presence of a chloro group may influence its electronic properties and reactivity.

Uniqueness

The trifluoromethoxy group in 1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride imparts unique electronic and steric properties, which can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-piperidin-4-yl-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2.ClH/c17-16(18,19)24-14-3-1-12(2-4-14)11-21-9-10-22(15(21)23)13-5-7-20-8-6-13;/h1-4,13,20H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJCEFDVFGZSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(C2=O)CC3=CC=C(C=C3)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 2
1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 4
1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 5
1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride
Reactant of Route 6
1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one Hydrochloride

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